molecular formula C20H27N5O5S B6530874 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-21-7

2-(3,4-dimethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530874
CAS No.: 946226-21-7
M. Wt: 449.5 g/mol
InChI Key: PQWPRNOQGWSSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 3,4-dimethoxyphenyl acetamide moiety, a structural motif found in various biologically active molecules , linked to a pyrimidin-2-yl piperazine group via a sulfonyl ethyl chain. The piperazine ring is a common feature in many pharmacologically active compounds and often adopts a chair conformation in the solid state . Compounds incorporating a pyrimidin-2-yl piperazine subunit have been investigated as key intermediates in the synthesis of receptor imaging agents, particularly for neurological targets such as the serotonin (5-HT 1A ) receptor . The presence of the sulfonamide group can enhance molecular recognition and binding affinity for certain enzyme families. Researchers can utilize this chemical as a building block for developing novel therapeutic agents or as a pharmacological probe to study signal transduction pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S/c1-29-17-5-4-16(14-18(17)30-2)15-19(26)21-8-13-31(27,28)25-11-9-24(10-12-25)20-22-6-3-7-23-20/h3-7,14H,8-13,15H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWPRNOQGWSSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide , also known by its CAS number 946226-21-7, is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses across different fields, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The structural components suggest it may interact with specific biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the pyrimidine and piperazine rings may enhance the ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antidepressant Properties : Some derivatives of piperazine have shown promise in treating depression and anxiety disorders. The sulfonamide group may contribute to the modulation of neurotransmitter systems, making this compound a candidate for further exploration in neuropharmacology.

Biochemical Research

The compound can serve as a biochemical probe in proteomics research. Its unique structure allows it to be used in:

  • Enzyme Inhibition Studies : The sulfonamide moiety is known to inhibit carbonic anhydrases, making it useful for studying enzyme kinetics and mechanisms.
  • Receptor Binding Assays : The piperazine ring can facilitate binding to various receptors, including serotonin and dopamine receptors, which are critical in neurobiology studies.

Synthetic Chemistry

The synthesis of this compound involves multiple steps that can be optimized for high yield and purity. It can serve as a precursor for the development of new derivatives with enhanced biological activity.

Pharmacological Studies

Research into the pharmacokinetics and pharmacodynamics of this compound could provide insights into:

  • Bioavailability : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for its development as a drug candidate.
  • Toxicology : Evaluating the safety profile through toxicity studies will help ascertain its viability for therapeutic use.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxicity against several cancer cell lines, indicating that modifications to the structure could enhance potency against specific targets. This suggests that this compound may have similar effects pending further investigation.

Case Study 2: Neuropharmacological Effects

Research presented at the Society for Neuroscience conference highlighted compounds with similar piperazine structures showing antidepressant-like effects in animal models. These findings warrant further exploration into the neuropharmacological potential of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The target compound’s piperazine-pyrimidine-sulfonylacetamide scaffold is shared with several analogs, but substituent variations significantly influence bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name/Identifier Substituents Molecular Weight Biological Target Activity/Score Reference
Target Compound Piperazine: pyrimidin-2-yl; Acetamide: 3,4-dimethoxyphenyl ~477.6 (estimated) Not specified N/A -
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Piperazine: isobutylamino-phenoxy; Acetamide: 3,4-dimethoxyphenyl - ACE2 Docking score: -5.51 kcal/mol
C3 (LasR inhibitor) Piperazine: 4-(2-methoxyphenyl); Linker: sulfanyl; Acetamide: 2,4,6-trimethylphenyl - LasR (Pseudomonas aeruginosa) Biofilm inhibition
933027-56-6 Piperazine: 4-methoxyphenyl; Acetamide: 3,4-dimethoxyphenyl 477.6 Not specified -
897618-28-9 Piperazine: 2-fluorophenyl; Acetamide: 4-fluorophenyl 423.5 Not specified -

Impact of Substituents on Activity

  • Piperazine Modifications: The pyrimidin-2-yl group in the target compound may enhance hydrogen bonding or π-π stacking compared to phenyl or methoxyphenyl substituents in analogs .
  • Acetamide Variations :
    • The 3,4-dimethoxyphenyl group is conserved in the target compound and some analogs (e.g., ), suggesting a role in target recognition. Fluorophenyl substitutions (e.g., 897618-28-9) may alter binding affinity due to electronegativity .
  • Linker Groups :
    • Sulfonyl (target compound) vs. sulfanyl (C3) linkages: Sulfonyl groups improve stability and may enhance electrostatic interactions, while sulfanyl could increase flexibility .

Physicochemical Comparison

  • Solubility : Methoxy groups (e.g., 3,4-dimethoxyphenyl) may enhance solubility compared to fluorophenyl substituents .

Q & A

Basic: What are the critical steps in synthesizing 2-(3,4-dimethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide?

The synthesis involves multi-step organic reactions, typically including:

  • Functional group protection : The dimethoxyphenyl group may require protection (e.g., using acetyl or tert-butyl groups) to prevent undesired side reactions during subsequent steps .
  • Sulfonamide coupling : Reaction of the piperazine-sulfonyl intermediate with the ethylacetamide moiety under anhydrous conditions, often using coupling agents like EDC/HOBt .
  • Deprotection and purification : Acidic or basic hydrolysis to remove protecting groups, followed by column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the final product .
    Key challenges include controlling reaction temperature (e.g., 0–5°C for sulfonation) and ensuring anhydrous solvents to avoid hydrolysis of the sulfonyl group .

Basic: What characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the dimethoxyphenyl and piperazine groups. For example, aromatic protons in the 6.8–7.2 ppm range and sulfonyl-linked ethyl protons at 3.4–3.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z ~530) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects residual solvents .

Advanced: How can computational chemistry predict this compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Docking scores (ΔG ≤ −8 kcal/mol suggest strong binding) guide target prioritization .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD < 2 Å) indicates stable binding .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

Advanced: What strategies resolve contradictory data in biological activity assays?

  • Orthogonal Assays : If a kinase inhibition assay conflicts with cell viability data, validate using a thermal shift assay (TSA) to confirm target engagement .
  • Dose-Response Curves : EC50/IC50 discrepancies may arise from off-target effects; use CRISPR knockouts of suspected off-targets to clarify .
  • Structural Analogs : Synthesize derivatives (e.g., replacing pyrimidin-2-yl with pyridin-2-yl) to isolate structure-activity contributions .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of derivatives?

  • Systematic Substituent Variation : Modify the dimethoxyphenyl group (e.g., 3,4-dichloro vs. 3,4-diethoxy) to assess electronic effects on receptor binding .
  • In Vitro Assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase IC50) and cytotoxicity (e.g., HepG2 cell line) to correlate substituents with activity .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., solved via X-ray diffraction at 1.8 Å resolution) to map binding interactions .

Advanced: What analytical methods monitor reaction intermediates during synthesis?

  • Thin-Layer Chromatography (TLC) : Track sulfonamide coupling using silica plates and UV visualization (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • In Situ Infrared (FTIR) : Monitor carbonyl (C=O) stretch at ~1680 cm⁻¹ to confirm acetamide formation .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect transient intermediates (e.g., sulfonic acid at m/z ~400) in real-time .

Advanced: How to address discrepancies in spectroscopic data during structural elucidation?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., piperazine NH vs. acetamide NH) .
  • Isotopic Labeling : Synthesize 13C-labeled analogs to confirm ambiguous carbon assignments in 13C NMR .
  • Cross-Validation : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw) .

Basic: What solvents and conditions are optimal for recrystallization?

  • Solvent Pair Screening : Use ethanol/water (70:30) or dichloromethane/hexane (1:3) for high-yield recrystallization .
  • Temperature Gradient : Dissolve compound at reflux (~78°C for ethanol), then cool to −20°C for 24 hours to form crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.